molecular formula C9H11N B1218148 1-Phenylprop-2-en-1-amine CAS No. 28144-67-4

1-Phenylprop-2-en-1-amine

Cat. No. B1218148
CAS RN: 28144-67-4
M. Wt: 133.19 g/mol
InChI Key: VESLRNDUOCLYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylprop-2-en-1-amine, also known as 1-Phenylprop-2-en-1-amine, is a useful research compound. Its molecular formula is C9H11N and its molecular weight is 133.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylprop-2-en-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylprop-2-en-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

28144-67-4

Product Name

1-Phenylprop-2-en-1-amine

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

1-phenylprop-2-en-1-amine

InChI

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2

InChI Key

VESLRNDUOCLYDT-UHFFFAOYSA-N

SMILES

C=CC(C1=CC=CC=C1)N

Canonical SMILES

C=CC(C1=CC=CC=C1)N

synonyms

1-phenyl-1-aminoethylamine
1-phenyl-1-aminomethylethene
PAME

Origin of Product

United States

Synthesis routes and methods

Procedure details

Amid 3 (13.9 g, 49.9 mmol), prepared as described in Example 2, was dissolved in 267 ml of distillated ethanol and 240 ml of 6 M aqueous solution of NaOH was added to the solution. The reaction mixture was stirred at 20° C. for 72 h, evaporated to aqueous remain which was acidified with 5 M HCl to pH=2. It was extracted twice with 100 ml dichloromethane. The aqueous layer was alkalified with sodium carbonate to pH=8 and extracted three times with 100 ml diethyl-ether. Organic layers were combined and dried over anhydrous sodium sulphate. By filtration and evaporation, the yield was 3.19 g (48%) of yellow oil; 1H NMR (CDCl3) δ: 1.69 (2H, bs, NH2), 4.52 (1H, d, J=5.8 Hz, CHNH2), 5.11 (1H, d, J=10.2 Hz, CHCH2), 5.24 (1H, d, J=17.2 Hz, CHCH2), 6.03 (1H, m, CHCH2), 7.33-7.35 (5H, m, ArH) ppm; 13C NMR (CDCl3) δ: 55.9 (CNH), 114.8 (CH2), 126.3 (CPh), 127.4 (2×CPh), 128.2 (2×CPh), 134.7 (CCH2) ppm.
Name
Quantity
13.9 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
267 mL
Type
solvent
Reaction Step Three

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